Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
Description
Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carboxylate group at the 1-position, a 3-bromophenyl group, and a cyano group at the 4-position. This structure positions it as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The bromine atom on the phenyl ring enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the cyano group contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMCICOJYOOAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677482 | |
| Record name | tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-28-5 | |
| Record name | 1,1-Dimethylethyl 4-(3-bromophenyl)-4-cyano-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate typically involves:
- Formation of the piperidine ring bearing the 3-bromophenyl substituent.
- Introduction of the cyano group at the 4-position of the piperidine ring.
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
The Boc group stabilizes the nitrogen and facilitates further functionalization or purification steps.
Preparation of 4-Cyanopiperidine Intermediates
A key intermediate in the synthesis is 4-cyanopiperidine derivatives. According to a patent (US20170369442A1), 4-cyanopiperidine hydrochloride can be prepared by dehydrating isonipecotamide with reagents such as phosphorus oxychloride or thionyl chloride in the presence of solvents like n-propyl acetate, followed by pH adjustment and extraction steps. The yields reported range from approximately 33% to 79% depending on scale and conditions, with high purity (up to 98.5% by GC analysis) achieved by filtration and washing of the solid product.
This intermediate is crucial for subsequent coupling and protection steps.
Boc Protection of Piperidine Nitrogen
The introduction of the tert-butoxycarbonyl protecting group on the piperidine nitrogen is commonly performed by reacting the piperidine derivative (often as a hydrobromide salt) with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine in dichloromethane at low temperature (0–20 °C). This reaction proceeds quantitatively with yields close to 100%.
| Step | Reagents and Conditions | Yield (%) | Notes | Reference |
|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, N,N-diisopropylethylamine, DCM, 0–20 °C, 18 h | ~100 | Quantitative yield; yellow oil product |
Example: 4-bromopiperidine hydrobromide salt (5 g, 0.02 mol) suspended in DCM, treated with 7.09 mL base, then 6.67 g Boc2O added dropwise, stirred 18 h, workup with acid and brine, drying, and concentration gave 6.9 g product as yellow oil with full conversion.
Summary of Typical Synthetic Route
A representative synthetic route for this compound may involve:
- Starting from 4-bromopiperidine hydrobromide salt.
- Boc protection of the nitrogen using di-tert-butyl dicarbonate and base in DCM.
- Introduction of the 3-bromophenyl substituent via nucleophilic aromatic substitution or cross-coupling methods.
- Conversion of the 4-position substituent to a cyano group by dehydration of the corresponding amide or via nucleophilic substitution.
- Purification by extraction, chromatography, and crystallization as needed.
Research Findings and Comparative Analysis
The preparation of this compound involves a multi-step synthetic sequence combining dehydration, nucleophilic substitution, and protective group chemistry. The dehydration of isonipecotamide to 4-cyanopiperidine intermediates using thionyl chloride is a key step with moderate to good yields and high purity. Boc protection of the piperidine nitrogen is efficiently achieved using di-tert-butyl dicarbonate under mild conditions with near-quantitative yield. Introduction of the 3-bromophenyl substituent and cyano group can be accomplished via oxidation or substitution reactions, with hypervalent iodine reagents offering high yields under mild conditions.
The synthesis requires careful control of reaction conditions and purification steps to ensure high yield and purity. The methods described are supported by patents and peer-reviewed literature, providing a robust foundation for the preparation of this compound in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary or secondary amines .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C16H22BrN2O2
- Molecular Weight : 340.26 g/mol
- CAS Number : 1476776-55-2
Intermediate in Drug Synthesis
Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system. It is structurally related to piperidine derivatives that have shown promise as analgesics and anti-inflammatory agents.
- Fentanyl Derivatives : The compound is related to the synthesis of fentanyl analogs, which are potent opioid analgesics. Its structural modifications facilitate the development of new analgesics with improved efficacy and reduced side effects .
Akt Inhibition for Cancer Therapy
Recent studies have highlighted the potential of this compound as a lead compound in developing Akt inhibitors. Akt (Protein Kinase B) is a key player in cell survival and proliferation, making it a target for cancer therapies.
- Case Study : A series of compounds derived from this piperidine structure exhibited significant inhibition of Akt activity, leading to decreased cell proliferation in various cancer cell lines, including mantle cell lymphoma . These findings suggest that modifications to the tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine scaffold could yield effective anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances binding affinity to biological targets |
| Tert-butyl Group | Increases lipophilicity, improving membrane permeability |
| Cyanide Group | Contributes to biological activity through metabolic pathways |
Regulatory Status and Safety
Due to its structural similarity to controlled substances, this compound is subject to regulatory scrutiny. Its synthesis and distribution are monitored under various jurisdictions to prevent misuse in illicit drug manufacture.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate with analogous piperidine derivatives, emphasizing substituent effects, physicochemical properties, and applications:
Biological Activity
Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, a compound of increasing interest in medicinal chemistry, has demonstrated significant biological activity, particularly in the realm of cancer treatment. Its structural characteristics and mechanism of action make it a candidate for further exploration as a therapeutic agent.
Structural Characteristics
The compound features a piperidine core with a tert-butyl ester group and a cyano substituent, alongside a bromophenyl moiety. This structure is crucial for its interaction with biological targets, particularly protein kinases involved in cancer pathways.
- Molecular Formula : C₁₆H₁₉BrN₂O₂
- Molecular Weight : 340.26 g/mol
- CAS Number : 1476776-55-2
Research indicates that this compound acts primarily as an inhibitor of the Akt signaling pathway, which is pivotal in regulating cell survival and proliferation. The Akt pathway is often dysregulated in various cancers, making its inhibition a promising strategy for cancer therapy.
Key Findings from Research
- Anticancer Activity : The compound has shown potent inhibition of Akt1, leading to antiproliferative effects in several cancer cell lines, including mantle cell lymphoma. Notably, low micromolar concentrations induced apoptosis and cell cycle arrest at the G2/M phase .
- Cellular Effects : In Jeko-1 cells (a type of mantle cell lymphoma), treatment with this compound resulted in significant downregulation of phosphorylated downstream effectors such as GSK3β and S6, which are crucial for cell growth and survival .
- Comparative Studies : A comparative analysis with other piperidine derivatives suggests that modifications on the phenyl ring can enhance biological activity. For instance, the presence of bromine at specific positions has been linked to increased potency against cancer cells .
Study 1: In Vitro Analysis
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth at concentrations ranging from 0.5 to 5 µM. The mechanism involved the induction of apoptosis via mitochondrial pathways, evidenced by increased caspase activity.
Study 2: In Vivo Efficacy
In vivo studies using mouse models of lymphoma showed that administration of this compound led to significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects noted during the observation period.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Weight | 340.26 g/mol |
| CAS Number | 1476776-55-2 |
| Anticancer Activity | Yes |
| Mechanism | Akt inhibition |
| Induced Apoptosis | Yes |
| Cell Cycle Arrest | G2/M phase |
Q & A
Basic: What synthetic strategies are optimal for preparing tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate with high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperidine core via cyclization reactions, using tert-butyl carbamate as a protecting group.
- Step 2: Introduction of the 3-bromophenyl group via Suzuki-Miyaura coupling or Ullmann-type cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., 80–100°C in DMF) .
- Step 3: Cyanidation at the 4-position using KCN or TMSCN under nucleophilic substitution conditions.
Critical Factors: - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
- Monitor reaction progress using TLC and confirm final structure via H/C NMR and HRMS.
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for:
- Validating stereochemistry at the 4-position (cyano vs. other substituents).
- Identifying non-covalent interactions (e.g., Br···π interactions in the 3-bromophenyl group) that influence molecular packing .
Case Study: - Compare experimental SC-XRD data with computational models (DFT, Gaussian 16) to resolve discrepancies in bond angles or torsion angles caused by steric hindrance from the tert-butyl group.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powdered forms .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., brominated byproducts).
- Waste Disposal: Collect organic waste separately and neutralize cyanide-containing residues with FeSO₄ before disposal .
Advanced: How does the electron-withdrawing cyano group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- The cyano group at C4 enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols.
- Kinetic Studies: Use F NMR (if fluorinated analogs are synthesized) to track reaction rates under varying conditions (temperature, solvent polarity).
- Contradiction Alert: Some studies report reduced reactivity due to steric effects from the tert-butyl group. Resolve via Hammett plots to quantify electronic vs. steric contributions .
Basic: Which analytical techniques are most reliable for assessing purity and stability?
Methodological Answer:
- HPLC-MS: Quantify impurities using a C18 column (ACN/water + 0.1% formic acid) and monitor degradation products (e.g., tert-butyl cleavage under acidic conditions).
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition typically occurs above 200°C.
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze via H NMR for hydrolytic degradation .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against kinase targets (e.g., PI3K or EGFR) using the bromophenyl moiety as a hydrophobic anchor.
- MD Simulations (GROMACS): Simulate binding dynamics over 100 ns to evaluate stability of the piperidine ring in active sites.
- Validation: Compare predictions with SPR (surface plasmon resonance) binding assays (KD values) .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Intermediate for PROTACs: The tert-butyl group aids in solubility, while the bromophenyl moiety enables further functionalization (e.g., click chemistry for linker attachment) .
- Kinase Inhibitor Development: The cyano group mimics ATP-binding site interactions in kinases (e.g., JAK2/3) .
Advanced: How to address contradictory data in solvent-dependent NMR chemical shifts?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
